![molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9](/img/structure/B1321592.png)
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a heterocyclic derivative that can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds have shown antitubercular activity .Molecular Structure Analysis
The molecular structure of “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involving “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are primarily related to its synthesis. The acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines results in a variety of derivatives .Physical And Chemical Properties Analysis
“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has a molecular weight of 218.3 and a melting point between 148 - 150 degrees Celsius . Its IUPAC name is “N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its InChI Code is "1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)" .Scientific Research Applications
Antitubercular Agents
“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been explored as potential antitubercular agents . The compound has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, displayed a minimum inhibitory concentration (MIC) value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Treatment of Psoriasis
The compound has been identified as a novel, potent, and selective NF-κB inducing kinase (NIK) inhibitor for the treatment of psoriasis . Oral administration of different doses of the compound in an imiquimod-induced psoriasis mouse model showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales .
JAK1 Inhibitors
Through modification of the 3-aminopiperidine linker in tofacitinib, “N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and its derivatives have been discovered as highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay . Structural modifications suggested by X-ray crystallographic analysis led to improvements in JAK1 potency and selectivity .
Chemical Properties and Safety Information
“N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a solid compound with a molecular weight of 218.3 and a melting point of 148 - 150°C . Safety information and documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) are available for this compound .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHIDKPCIGMBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC=NC2=C1C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615104 |
Source
|
Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
57357-98-9 |
Source
|
Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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